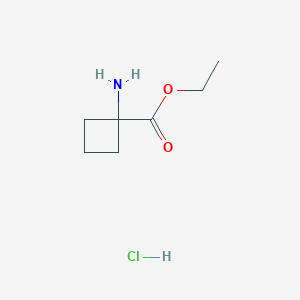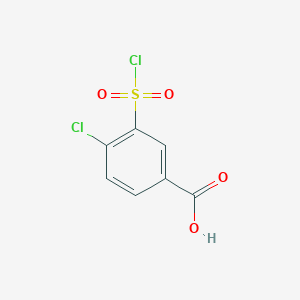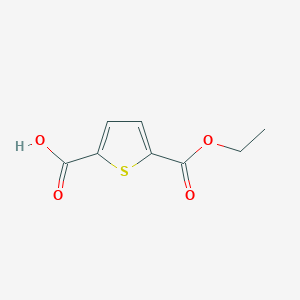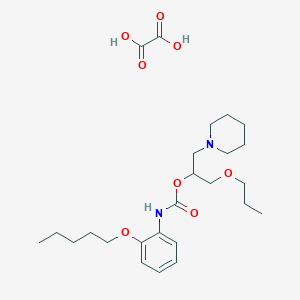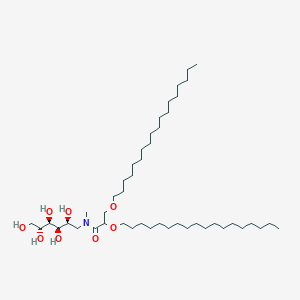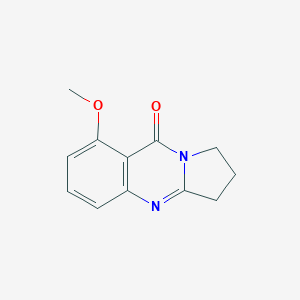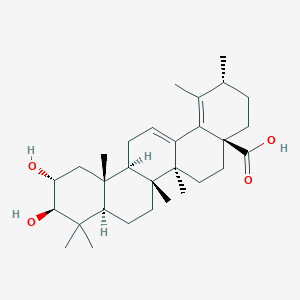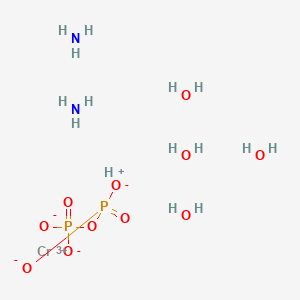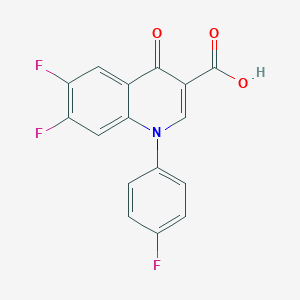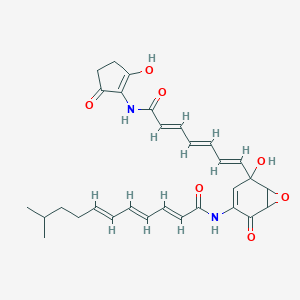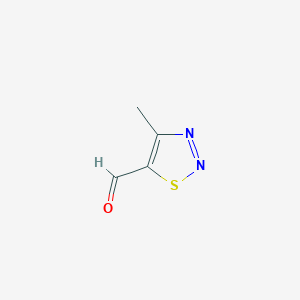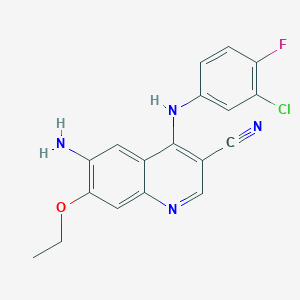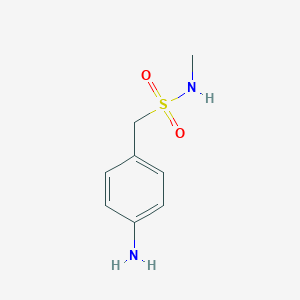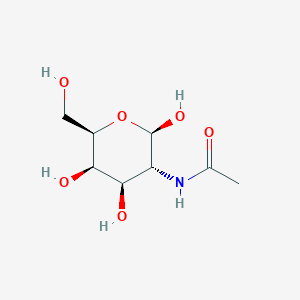![molecular formula C8H3ClF4O2 B138975 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine CAS No. 151276-12-9](/img/structure/B138975.png)
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine" is not directly mentioned in the provided papers. However, the papers do discuss related halogenated and fluorinated aromatic compounds, which can offer insights into the chemical behavior and synthesis of similar compounds. For instance, the synthesis of polyhaloaromatics, such as tetrachloro-tetrafluoro-dihydroisobenzofuran, involves fluorination reactions with sulfur tetrafluoride . This suggests that similar methods could potentially be applied to synthesize the compound .
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves cyclization reactions and halogenation. For example, the synthesis of 6-chloro-1-phenyl-tetrahydro-3-benzazepines includes cyclization of amino alcohols followed by demethylation . Similarly, the synthesis of 4-chloro-1-hydroxyphenazines uses 3,3,6,6-tetrachloro-2,2-dihydroxycyclohexanone as a synthetic equivalent for a chlorinated benzoquinone . These methods indicate that the synthesis of "6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine" might involve strategic cyclization and halogenation steps.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. The presence of chlorine and fluorine atoms, as seen in the compounds studied, suggests that "6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine" would have a dense electron-withdrawing effect, which could affect its reactivity and stability .
Chemical Reactions Analysis
The reactivity of halogenated compounds is often dictated by the presence and position of the halogen substituents. For instance, the reactivity of 6-chloropurine derivatives is influenced by the substitution pattern on the purine moiety, with chlorine exchange being more feasible under certain conditions . This suggests that the reactivity of "6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine" would also be influenced by its halogen atoms and could undergo nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are largely determined by their molecular structure. The introduction of chlorine and fluorine atoms typically increases the compound's lipophilicity and can alter its boiling and melting points . The presence of multiple fluorine atoms, as in the case of "6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine," would likely result in a compound with unique physical properties, such as a high degree of chemical stability and resistance to thermal degradation.
科学的研究の応用
Biosynthesis and Metabolic Applications
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine and its derivatives have been identified in metabolites isolated from scale-up fermentation cultures of the plant endophytic fungus Pestalotiopsis fici. These metabolites, featuring chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione skeletons, are derived from Diels-Alder precursors, highlighting a potential application in understanding and harnessing fungal biosynthetic pathways for natural product synthesis and discovery (Liu et al., 2013).
Material Science and Organic Synthesis
In material science and organic synthesis, halogenated dioxans and dioxines, including compounds similar to 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine, have been studied for their conformations and nuclear magnetic resonance parameters, which are crucial for understanding their chemical behavior and potential applications in synthesizing novel materials and organic compounds (Ardrey & Cort, 1975).
Photovoltaic and Semiconductor Applications
The doping of organic semiconductors, such as zinc phthalocyanine, with halo-substituted quinizarines demonstrates the potential of using halogenated dioxines and dioxanes in enhancing the conductive properties of organic photovoltaic materials. This suggests applications in improving the efficiency of organic light-emitting diodes (OLEDs) and other semiconductor devices (Zhou et al., 2008).
Environmental and Analytical Chemistry
Studies on the chlorination and fluorination reactions of halo-1,4-dioxans, including derivatives of 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine, contribute to the field of environmental and analytical chemistry by providing insights into the behavior of these compounds in the environment and their potential toxicological impacts. Additionally, these studies offer methodologies for the synthesis and analysis of complex halogenated compounds, which can be critical for pollutant identification and synthesis of environmentally relevant research chemicals (Kunshenko et al., 1983).
特性
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMFRYWOGKBNEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(C(O2)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

